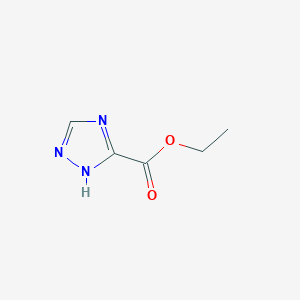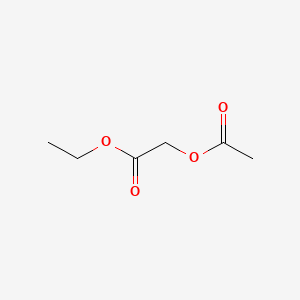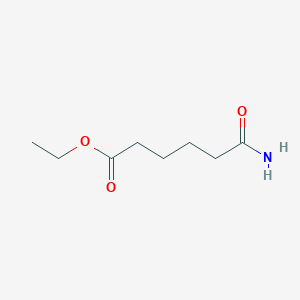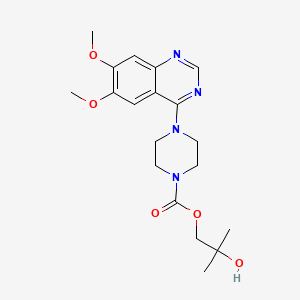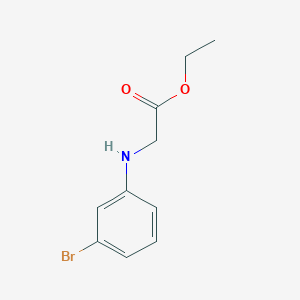
Ethyl 2-((3-bromophenyl)amino)acetate
説明
Ethyl 2-((3-bromophenyl)amino)acetate, also known as 3-BPA, is a synthetic compound used in a variety of scientific research applications. It is an important compound in the field of organic synthesis and has been used in a range of studies, from biological and medicinal research to the analysis of its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Synthesis and Characterization Techniques
A study on the synthesis and characterization of a related compound, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, showcases advanced techniques in organic synthesis, including single-crystal X-ray diffraction. This research demonstrates the potential of similar compounds for detailed structural analysis and characterization, which could be applicable to Ethyl 2-((3-bromophenyl)amino)acetate (M. Sapnakumari et al., 2014).
Antimicrobial and Anticancer Potential
The synthesis and characterization of substituted phenyl azetidines as potential antimicrobial agents detail the development of compounds with promising biological activities. By exploring the antimicrobial potential of related structures, this study provides a foundation for further research into the biological applications of Ethyl 2-((3-bromophenyl)amino)acetate and similar compounds (K. Doraswamy & P. Ramana, 2013).
Chemoselective Acetylation for Drug Synthesis
Research on the chemoselective acetylation of 2-Aminophenol using immobilized lipase for the synthesis of antimalarial drug intermediates demonstrates innovative approaches to drug synthesis. This methodology could be extrapolated to the synthesis and modification of Ethyl 2-((3-bromophenyl)amino)acetate, indicating its potential in the synthesis of biologically active compounds (Deepali B Magadum & G. Yadav, 2018).
Innovative Synthetic Routes and Biological Activities
The study on microwave-assisted synthesis of thiazolopyrimidine derivatives with potential antioxidant and antimicrobial activity highlights innovative synthetic methodologies and the biological relevance of heterocyclic compounds. This suggests potential pathways for synthesizing and exploring the biological activities of Ethyl 2-((3-bromophenyl)amino)acetate and related compounds (M. Youssef & M. A. Amin, 2012).
特性
IUPAC Name |
ethyl 2-(3-bromoanilino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASOGFHEWZGRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307188 | |
| Record name | ethyl N-(3-bromophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((3-bromophenyl)amino)acetate | |
CAS RN |
2521-91-7 | |
| Record name | 2521-91-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190339 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl N-(3-bromophenyl)glycinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60307188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



